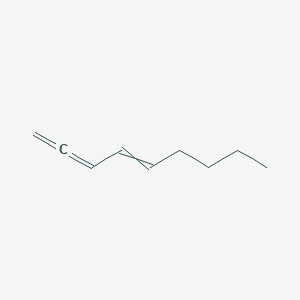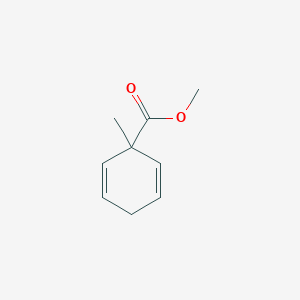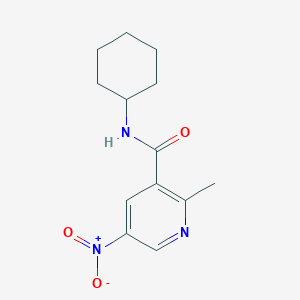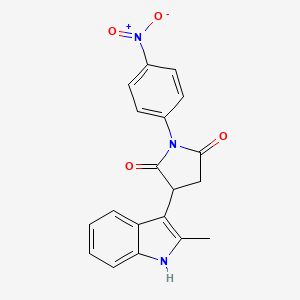
Nona-1,2,4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-1,2,4-triene is an organic compound characterized by its unique structure, which includes three double bonds This compound is part of the triene family, which consists of molecules with three carbon-carbon double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-1,2,4-triene can be synthesized through several methods. One common approach involves the [6π+2π] cycloaddition of alkynes and 1,2-dienes to cyclohepta-1,3,5-trienes in the presence of a catalytic system such as (acac)2TiCl2-Et2AlCl . This reaction yields the corresponding bicyclo[4.2.1]nona-2,4,7-triene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using efficient catalytic systems to ensure high yields and purity. The use of transition metal catalysts, such as cobalt or titanium complexes, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
Nona-1,2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) reagents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Nona-1,2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: This compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Nona-1,2,4-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are often catalyzed by transition metals, which facilitate the formation and breaking of chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is structurally similar and can be synthesized through similar cycloaddition reactions.
Cyclohepta-1,3,5-triene: Another related compound that serves as a precursor in the synthesis of Nona-1,2,4-triene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
61077-16-5 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h5,7,9H,1,4,6,8H2,2H3 |
Clave InChI |
VOHOBADKHIPLHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)


![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)


![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
